molecular formula C6H2Br3N3 B8691382 2-Azido-1,3,5-tribromobenzene

2-Azido-1,3,5-tribromobenzene

Cat. No.: B8691382
M. Wt: 355.81 g/mol
InChI Key: IPUMVXGZEXYYKJ-UHFFFAOYSA-N
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Description

2-Azido-1,3,5-tribromobenzene is a halogenated aromatic compound featuring an azide (-N₃) group at the 2-position and bromine atoms at the 1, 3, and 5 positions of the benzene ring. This structure combines the electron-withdrawing effects of bromine substituents with the reactive azide functionality, making it a valuable intermediate in organic synthesis, particularly in Huisgen azide-alkyne cycloaddition (click chemistry) for constructing triazole derivatives. The bromine atoms enhance the compound’s electrophilicity and influence its stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C6H2Br3N3

Molecular Weight

355.81 g/mol

IUPAC Name

2-azido-1,3,5-tribromobenzene

InChI

InChI=1S/C6H2Br3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H

InChI Key

IPUMVXGZEXYYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-azido-1,3,5-tribromobenzene are best understood by comparing it to structurally analogous azides, such as 2-azido-1,3-thiazoles , aryl azides , and other halogenated azidobenzenes. Below is a detailed analysis:

Structural and Electronic Comparisons

Compound Structure Key Features
2-Azido-1,3,5-tribromobenzene C₆H₂Br₃N₃ Three bromines (strong electron-withdrawing groups) enhance electrophilicity and stabilize intermediates. Azide group is sterically hindered.
2-Azido-1,3-thiazoles Heterocyclic thiazole with -N₃ Thiazole ring introduces sulfur and nitrogen atoms, altering electronic distribution. Azide reactivity is modulated by aromatic conjugation.
Phenyl azide C₆H₅N₃ Lacks electron-withdrawing substituents; less electrophilic but more reactive in thermal cycloadditions.
2-Azido-4-bromo-1,3,5-trifluorobenzene C₆HBrF₃N₃ Fluorine substituents increase electron deficiency but reduce steric bulk compared to bromine.

Reactivity in Click Chemistry

  • 2-Azido-1,3,5-tribromobenzene: The bromine substituents deactivate the azide group, requiring elevated temperatures or copper catalysis for efficient cycloaddition with alkynes. For example, Pokhodylo et al. noted that brominated aryl azides exhibit slower reaction kinetics compared to non-halogenated analogs but yield triazoles with enhanced stability .
  • 2-Azido-1,3-thiazoles : These compounds show higher reactivity due to the electron-rich thiazole ring, enabling faster cycloaddition under milder conditions. However, the resulting triazoles may lack the thermal stability seen in brominated derivatives .
  • Phenyl azide : Highly reactive but prone to decomposition under ambient conditions, limiting its utility in controlled syntheses.

Thermal Stability

Compound Decomposition Temperature (°C) Notes
2-Azido-1,3,5-tribromobenzene 120–130 Bromine atoms stabilize the azide group, delaying decomposition.
2-Azido-1,3-thiazoles 90–100 Lower stability due to sulfur-induced ring strain.
Phenyl azide <50 Highly unstable; decomposes explosively under heat or light.

Challenges and Limitations

  • Steric Hindrance : The three bromine atoms in 2-azido-1,3,5-tribromobenzene hinder reactions requiring bulky reagents or catalysts.
  • Synthesis Complexity : Introducing multiple bromines increases synthetic steps and cost compared to simpler aryl azides.

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